

Application Notes and Protocols for Wnt-C59

Stock Solution Preparation and Use

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Compound of Interest

Compound Name: Wnt-C59

Cat. No.: B612155

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of **Wnt-C59**, a potent inhibitor of the Wnt signaling pathway. **Wnt-C59** functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.^[1]^[2] This inhibition effectively blocks both canonical and non-canonical Wnt signaling pathways.^[2]

These guidelines are intended for researchers in cell biology, cancer research, developmental biology, and drug discovery to ensure accurate and reproducible experimental outcomes.

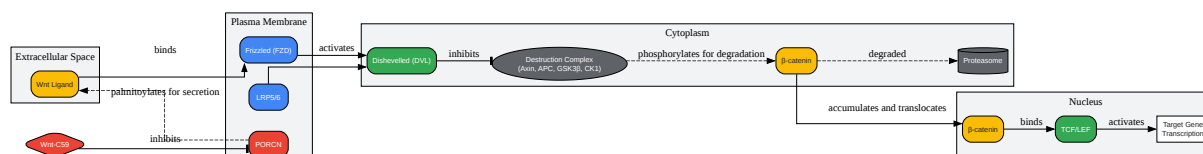
Quantitative Data Summary

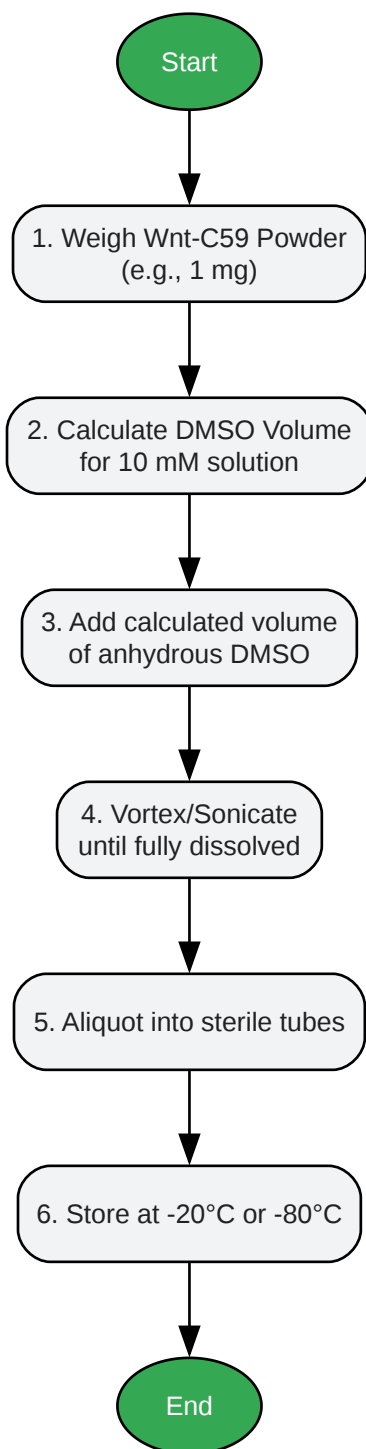
The following table summarizes key quantitative data for **Wnt-C59**, facilitating experimental planning and execution.

Parameter	Value	Source(s)
Molecular Weight	379.45 g/mol	[3]
Formula	C ₂₅ H ₂₁ N ₃ O	[3]
IC ₅₀ (PORCN)	74 pM	[1][2]
Solubility in DMSO	≥18.95 mg/mL (>50 mM) to 76 mg/mL (200.28 mM)	[3][4][5][6]
Recommended Stock Solution Concentration	10 mM in DMSO	[7]
Storage of Powder	-20°C for up to 4 years	[1][3]
Storage of DMSO Stock Solution	-20°C for up to 1 year; -80°C for up to 2 years (aliquot to avoid freeze-thaw cycles)	[4][6][8]
In Vitro Working Concentration Range	10 nM - 20 μM	[4][9]

Wnt Signaling Pathway Inhibition by Wnt-C59

Wnt-C59 acts upstream in the Wnt signaling cascade. The diagram below illustrates the canonical Wnt pathway and the point of inhibition by **Wnt-C59**. In the absence of Wnt ligands, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10][11] The binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the disassembly of the destruction complex.[10][12] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate target gene transcription.[10] **Wnt-C59** inhibits PORCN, which is required for the palmitoylation of Wnt ligands, a critical step for their secretion and activity.[1][6]





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- To cite this document: BenchChem. [Application Notes and Protocols for Wnt-C59 Stock Solution Preparation and Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612155#preparing-wnt-c59-stock-solution-with-dmsol]

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